N-(4-aminobenzyl)-2-(methylamino)benzamide
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Overview
Description
N-(4-aminobenzyl)-2-(methylamino)benzamide is an organic compound that features both amine and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminobenzyl)-2-(methylamino)benzamide typically involves the reaction of 4-aminobenzylamine with 2-(methylamino)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to improve the yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of large-scale reactors, efficient mixing, and temperature control to ensure consistent product quality. The purification process might involve recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminobenzyl)-2-(methylamino)benzamide can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or amides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines or amides.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N-(4-aminobenzyl)-2-(methylamino)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-aminobenzyl)-2-(methylamino)benzamide involves its interaction with specific molecular targets. The amine and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-4-aminobenzylamine: Similar structure but lacks the amide group.
4-Aminobenzylamine: Similar structure but lacks the methylamino group.
2-(Methylamino)benzoic acid: Contains the methylamino group but lacks the benzylamine moiety.
Uniqueness
N-(4-aminobenzyl)-2-(methylamino)benzamide is unique due to the presence of both amine and amide functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
1333222-25-5 |
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Molecular Formula |
C15H17N3O |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[(4-aminophenyl)methyl]-2-(methylamino)benzamide |
InChI |
InChI=1S/C15H17N3O/c1-17-14-5-3-2-4-13(14)15(19)18-10-11-6-8-12(16)9-7-11/h2-9,17H,10,16H2,1H3,(H,18,19) |
InChI Key |
NVQQXAYHRBKMPX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)N |
Origin of Product |
United States |
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